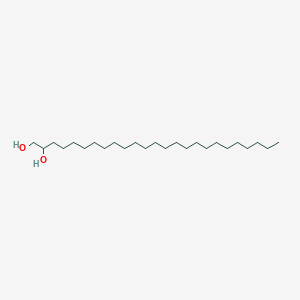
Pentacosane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacosane-1,2-diol is an organic compound with the molecular formula C25H52O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 25-carbon alkane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylation of Alkenes: One common method to synthesize 1,2-diols is through the hydroxylation of alkenes.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides.
Industrial Production Methods
Industrial production of long-chain diols like Pentacosane-1,2-diol often involves catalytic processes that ensure high yield and purity. These methods may include the use of specific catalysts and optimized reaction conditions to facilitate the hydroxylation or hydrolysis reactions.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to yield hydrocarbons by removing the hydroxyl groups, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Periodate (IO4^-), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)
Major Products
Oxidation: Aldehydes, Ketones
Reduction: Alkanes
Substitution: Halides, Ethers
Scientific Research Applications
Pentacosane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its long alkane chain.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which Pentacosane-1,2-diol exerts its effects depends on the specific application. For instance, in oxidation reactions, the hydroxyl groups are targeted by oxidizing agents, leading to the formation of carbonyl compounds. The molecular pathways involved include the cleavage of C-H bonds and the formation of C=O bonds .
Comparison with Similar Compounds
Similar Compounds
Hexacosane-1,2-diol: Another long-chain diol with a 26-carbon chain.
Octacosane-1,2-diol: A diol with a 28-carbon chain.
Uniqueness
Pentacosane-1,2-diol is unique due to its specific chain length and the positioning of its hydroxyl groups. This gives it distinct physical and chemical properties compared to other long-chain diols, making it suitable for specific applications in research and industry.
Properties
CAS No. |
105362-11-6 |
|---|---|
Molecular Formula |
C25H52O2 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
pentacosane-1,2-diol |
InChI |
InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(27)24-26/h25-27H,2-24H2,1H3 |
InChI Key |
SMECYBYNQPUKQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















